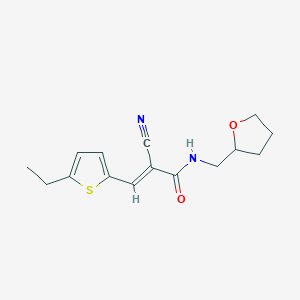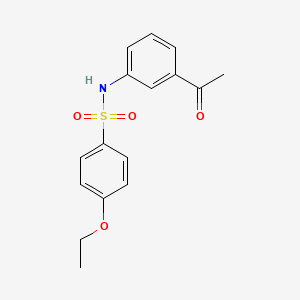
N-(3-fluorophenyl)-1-(3-methylphenyl)methanesulfonamide
Übersicht
Beschreibung
N-(3-fluorophenyl)-1-(3-methylphenyl)methanesulfonamide, also known as FM 19G11, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound is a small molecule antagonist of the G protein-coupled receptor 119 (GPR119), which plays a crucial role in glucose homeostasis and energy metabolism.
Wirkmechanismus
N-(3-fluorophenyl)-1-(3-methylphenyl)methanesulfonamide 19G11 acts as a selective antagonist of GPR119, which is a G protein-coupled receptor that is activated by endogenous lipids and fatty acids. GPR119 is primarily expressed in the pancreas and gastrointestinal tract, where it regulates insulin secretion and glucose homeostasis. This compound 19G11 binds to the receptor and inhibits its activation by endogenous ligands, thereby reducing insulin secretion and improving glucose homeostasis.
Biochemical and Physiological Effects:
This compound 19G11 has been shown to improve glucose tolerance and enhance insulin secretion in animal models of diabetes. Additionally, this compound 19G11 has been found to increase energy expenditure and promote weight loss in obese mice. These effects are thought to be mediated by the inhibition of GPR119, which regulates insulin secretion and energy metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-fluorophenyl)-1-(3-methylphenyl)methanesulfonamide 19G11 has several advantages for lab experiments, including its high potency and selectivity for GPR119. Additionally, this compound 19G11 has been shown to be well-tolerated in animal studies, with no significant adverse effects reported. However, this compound 19G11 has some limitations, including its poor solubility in water and its potential for off-target effects at high concentrations.
Zukünftige Richtungen
N-(3-fluorophenyl)-1-(3-methylphenyl)methanesulfonamide 19G11 has potential therapeutic applications in the treatment of type 2 diabetes and obesity. Future research should focus on optimizing the synthesis method of this compound 19G11 to increase its yield and purity. Additionally, further studies are needed to elucidate the molecular mechanism of this compound 19G11 and its effects on insulin secretion and energy metabolism. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound 19G11 in humans.
Wissenschaftliche Forschungsanwendungen
N-(3-fluorophenyl)-1-(3-methylphenyl)methanesulfonamide 19G11 has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes and obesity. GPR119 is predominantly expressed in the gastrointestinal tract and pancreatic islets, where it plays a critical role in regulating insulin secretion and glucose homeostasis. This compound 19G11 has been shown to enhance glucose-stimulated insulin secretion and improve glucose tolerance in animal models of diabetes. Additionally, this compound 19G11 has been found to increase energy expenditure and promote weight loss in obese mice.
Eigenschaften
IUPAC Name |
N-(3-fluorophenyl)-1-(3-methylphenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO2S/c1-11-4-2-5-12(8-11)10-19(17,18)16-14-7-3-6-13(15)9-14/h2-9,16H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRHVEVIJMKJAKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)NC2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,5-dimethyl-N-[1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl]-1H-pyrazole-4-sulfonamide](/img/structure/B4779964.png)
![2-chloro-N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-5-iodobenzamide](/img/structure/B4779974.png)
![1-(3,4-dimethoxyphenyl)-3-[(2-ethylphenyl)amino]-2-propen-1-one](/img/structure/B4779976.png)
![7-chloro-4-{[4-(4-chlorophenyl)-1-piperazinyl]carbonyl}-2-(4-ethylphenyl)-8-methylquinoline](/img/structure/B4779990.png)
![1-[(5-chloro-2-thienyl)sulfonyl]-4-(cyclobutylcarbonyl)piperazine](/img/structure/B4779996.png)
![N-[({2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}amino)carbonothioyl]-2-furamide](/img/structure/B4780002.png)
![methyl 2-cyano-3-[3-({[3-cyano-4-methyl-6-(trifluoromethyl)-2-pyridinyl]thio}methyl)-4-methoxyphenyl]acrylate](/img/structure/B4780006.png)
![1-({1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinyl}carbonyl)-4-(4-methylbenzyl)piperazine](/img/structure/B4780015.png)
![2-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B4780022.png)
![2-(2-methoxyphenyl)-5-methyl-N-[2-(4-morpholinyl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4780024.png)
![2-chloro-N-[3-(dimethylamino)propyl]benzamide](/img/structure/B4780035.png)


